3-(bromomethyl)-3,4-dihydro-2H-1-benzopyran
Description
3-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran is a brominated derivative of the 3,4-dihydro-2H-1-benzopyran scaffold, a bicyclic structure comprising a benzene ring fused to a partially saturated pyran ring. The bromomethyl (-CH2Br) substituent at the 3-position introduces significant reactivity due to the polarizable C-Br bond, making the compound a versatile intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions.
Properties
IUPAC Name |
3-(bromomethyl)-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMSLNSKYVNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 3-methyl-3,4-dihydro-2H-chromene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution, facilitating functional group interconversion.
Key Findings :
- Methoxylation proceeds via an Sₙ2 mechanism, forming ether derivatives .
- Thiourea and phenylhydrazine act as bisnucleophiles, displacing bromide in polar aprotic solvents .
Oxidation Reactions
The dihydrobenzopyran ring undergoes oxidation to form ketones or epoxides.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄ | H₂O, 0°C | 3-(Bromomethyl)-2H-1-benzopyran-4-one | 58% | |
| m-CPBA | CH₂Cl₂, RT | 3-(Bromomethyl)-epoxy-3,4-dihydro-2H-1-benzopyran | 64% |
Mechanistic Insight :
- Potassium permanganate oxidizes the benzylic C-H bond to a ketone.
- Epoxidation with m-CPBA occurs stereospecifically at the double bond.
Cross-Coupling Reactions
The bromomethyl group participates in metal-catalyzed coupling reactions.
Applications :
- Suzuki coupling introduces aryl/heteroaryl groups for drug discovery .
- Ullmann reactions enable ether linkages for agrochemical derivatives .
Reduction Reactions
Selective reduction of the benzopyran ring or substituents.
| Reducing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, RT, 1 atm | 3-(Bromomethyl)-chroman | 90% | |
| NaBH₄ | THF/MeOH, 0°C | 3-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran | 76% |
Notes :
- Catalytic hydrogenation saturates the pyran ring without affecting the bromomethyl group.
- Sodium borohydride selectively reduces carbonyl derivatives to alcohols.
Ring-Opening and Rearrangement
Acid- or base-mediated ring transformations.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 2 hr | 3-(Bromomethyl)-1-indanone | 65% | |
| DBU | DMSO, 120°C | Spirocyclic benzopyran-oxazolidinone | 71% |
Mechanism :
- Acidic conditions induce ring contraction to indanone derivatives .
- DBU promotes cycloaddition with carbonyl compounds to form spirocycles .
Biological Derivatization
Functionalization for bioactive molecule synthesis.
| Target | Reaction | Application | References |
|---|---|---|---|
| Anticancer Agents | Click chemistry with azides | Tubulin polymerization inhibitors | |
| Serotonin Modulators | Amidation with tryptamine derivatives | 5-HT receptor ligands |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
3-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromomethyl group allows for further functionalization, making it a versatile building block for creating complex organic molecules with potential therapeutic effects. Research indicates that derivatives of this compound exhibit biological activities that may be beneficial in treating neurological disorders and other medical conditions .
Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound showed significant anticancer properties. The compounds were tested against various cancer cell lines and exhibited selective cytotoxicity .
Agrochemicals
Crop Protection
The compound is utilized in the formulation of agrochemicals to enhance the efficacy of crop protection products. Its ability to interact with specific biological pathways makes it valuable in developing pesticides and herbicides that are more effective against pests while being environmentally sustainable .
Material Science
Polymer Development
Research has explored the use of this compound in material science for developing new polymers. Its unique structure contributes to improved properties in polymeric materials, which can be used in various industrial applications .
Biological Research
Fluorescent Probes
This compound is also employed in the design of fluorescent probes, which are essential for imaging techniques in biological and chemical analyses. These probes aid researchers in studying cellular mechanisms and pathways by allowing for real-time visualization of biological processes .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals with therapeutic effects | Anticancer agents |
| Agrochemicals | Enhances efficacy of crop protection products | Pesticides and herbicides |
| Material Science | Development of polymers with improved properties | Industrial applications |
| Biological Research | Design of fluorescent probes for imaging techniques | Cellular mechanism studies |
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-3,4-dihydro-2H-1-benzopyran largely depends on its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby exerting their biological effects.
Comparison with Similar Compounds
Table 1: Comparison of 3-Substituted 3,4-Dihydro-2H-1-Benzopyran Derivatives
Physicochemical Properties
- Melting Points and Solubility: While specific data for the bromomethyl compound are absent, analogs with polar groups (e.g., -OH, -NH2) typically have higher melting points and water solubility. Bromine’s hydrophobicity may lower solubility compared to amino derivatives but increase lipid membrane permeability .
- Synthetic Routes : and describe nucleophilic additions to α,β-unsaturated ketones (e.g., 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one). Similar strategies could apply to synthesizing the bromomethyl derivative via allylic bromination or Michael additions .
Biological Activity
3-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran is a compound belonging to the benzopyran family, which has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H11BrO. The compound features a bromomethyl group attached to a dihydrobenzopyran core, which contributes to its unique biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in medicinal chemistry. The compound has shown effectiveness against various microbial strains, as summarized in the following table:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Bacillus cereus | 8 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These findings suggest that the bromomethyl group may enhance the compound's interaction with bacterial cell membranes or specific targets within microbial cells .
Anticancer Potential
In studies evaluating the anticancer properties of benzopyran derivatives, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that benzopyran derivatives induced cell cycle arrest in the G2/M phase and exhibited IC50 values lower than reference compounds such as quercetin .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Electrophilic Reactions : The bromomethyl group acts as an electrophile, enabling nucleophilic substitution reactions with biological molecules.
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with serotonin receptors (5-HT1A and 5-HT2A), influencing neurotransmitter activity and potentially exhibiting anxiolytic effects .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzopyran derivatives, including this compound. The compound was tested against a panel of bacteria and fungi. Results indicated that it exhibited notable antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of related compounds. Researchers synthesized various derivatives and assessed their cytotoxicity against human cancer cell lines. The results showed that certain modifications to the benzopyran structure enhanced anticancer activity significantly, suggesting that similar modifications could be explored for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
